5-Methyl-2,4-oxazolidinedione

Descripción general

Descripción

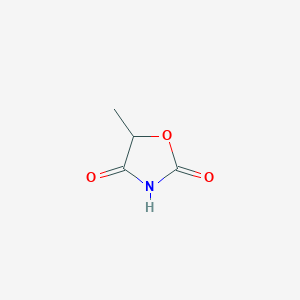

5-Methyl-2,4-oxazolidinedione is a compound that belongs to the class of oxazolidinediones . It is characterized by an oxazolidone ring with a methyl substituent at the C5 position .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2,4-oxazolidinedione includes an oxazolidin-2-one ring with a methyl substituent . The stereogenic center at position C-5 of the oxazolidin-2-one ring is related to its activity .Chemical Reactions Analysis

While specific chemical reactions involving 5-Methyl-2,4-oxazolidinedione are not detailed in the available sources, it’s known that oxazolidinones can undergo various reactions due to their unique structure .Physical And Chemical Properties Analysis

5-Methyl-2,4-oxazolidinedione has a molecular formula of C4H5NO3 . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 23.8±0.3 cm3, and a molar volume of 88.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Antibiotic Development

5-Methyl-2,4-oxazolidinedione: is a core structure in the synthesis of oxazolidinone antibiotics . These antibiotics are significant due to their unique mechanism of action, which provides high efficiency and low susceptibility to resistance mechanisms. They are particularly effective against multidrug-resistant Gram-positive bacteria.

Analytical Chemistry

The compound is used in analytical chemistry for the determination of oxazolidinones in various matrices, including biological fluids, tissues, and natural waters . High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometer detectors is commonly employed for this purpose.

Anticonvulsant Medication

Paramethadione: , a derivative of 5-Methyl-2,4-oxazolidinedione, is used to control absence (petit mal) seizures . It’s particularly used when other medications are ineffective, highlighting its importance in neurological therapeutic research.

Anesthetic Research

The compound has been studied for its anesthetic properties. Research comparing the optical isomers of paramethadione and 5-Methyl-2,4-oxazolidinedione derivatives has been conducted to understand their effects on anesthetic activity in mice .

Drug Delivery Systems

Due to the poor water solubility of oxazolidinone antibiotics, 5-Methyl-2,4-oxazolidinedione is researched for developing drug delivery systems . These systems aim to improve the bioavailability and therapeutic efficacy of the antibiotics.

Resistance Mechanism Studies

The study of 5-Methyl-2,4-oxazolidinedione and its derivatives contributes to understanding the mechanisms of antibiotic resistance . This is crucial for developing new strategies to combat bacterial infections that are resistant to current treatments.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5-Methyl-2,4-oxazolidinedione, also known as Paramethadione, is the Voltage-dependent T-type calcium channel subunit alpha-1I . This channel is found in thalamic neurons, including thalamic relay neurons .

Mode of Action

Paramethadione, a dione anticonvulsant, reduces T-type calcium currents in thalamic neurons . This action inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus .

Biochemical Pathways

The reduction of T-type calcium currents in thalamic neurons leads to the inhibition of corticothalamic transmission . This results in a dampening of the abnormal thalamocortical rhythmicity, which is proposed to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures .

Pharmacokinetics

Paramethadione is primarily metabolized in the liver, mainly via the cytochrome P450 isozyme 2C9 . It is completely demethylated to 5-ethyl-5-methyl-2,4-oxazolidinedione, the active metabolite .

Result of Action

The result of Paramethadione’s action is a reduction in the number of absence seizures, often seen in epileptics . Absence seizures involve an interruption to consciousness where the person experiencing the seizure seems to become vacant and unresponsive for a short period of time (usually up to 30 seconds) .

Propiedades

IUPAC Name |

5-methyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBUWSWHUXAKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437388 | |

| Record name | 5-Methyl-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,4-oxazolidinedione | |

CAS RN |

27770-23-6 | |

| Record name | 5-Methyl-2,4-oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027770236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2,4-OXAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SD57S5YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 5-Methyl-2,4-oxazolidinedione (DMO) used to determine intracellular pH?

A: DMO is a weak acid that can passively diffuse across cell membranes. Its ability to distribute itself between the intracellular and extracellular spaces is dependent on pH gradients. By measuring the concentration of DMO in both compartments, researchers can calculate the intracellular pH using the Henderson-Hasselbalch equation. This technique has been effectively used to determine total body and skeletal muscle intracellular pH. []

Q2: What are the advantages of using gas chromatography to evaluate DMO concentration compared to traditional spectrophotometric methods?

A: Gas chromatography offers several advantages for DMO evaluation compared to spectrophotometry. It provides higher sensitivity, allowing for detection of smaller amounts of DMO. Additionally, the method described in the research utilizes an extraction process that improves accuracy by minimizing interference from other compounds present in biological samples. []

Q3: How is 5-Methyl-2,4-oxazolidinedione (DMO) related to antiepileptic drugs?

A: DMO is the primary metabolite of the antiepileptic drug trimethadione (Tridione). Trimethadione undergoes almost complete demethylation in the body, resulting in the accumulation of DMO. This has led researchers to investigate whether DMO itself contributes to the therapeutic effects of trimethadione in treating petit mal epilepsy. []

Q4: Has the antiepileptic activity of 5-Methyl-2,4-oxazolidinedione (DMO) been clinically studied?

A: While the antiepileptic properties of trimethadione are well-established, the role of its metabolite, DMO, is less clear. Research suggests that DMO accumulates in the body at much higher levels than trimethadione itself. Clinical trials have been conducted to directly compare the efficacy of DMO and trimethadione in controlling petit mal epilepsy. []

Q5: What analytical techniques are used to measure paramethadione and its metabolite 5-ethyl-5-methyl-2,4-oxazolidinedione in serum?

A: Gas liquid chromatography (GLC) is a sensitive and reproducible method for quantifying paramethadione and its metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione, in serum. This method enables researchers to track the pharmacokinetics of these compounds following administration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B1609729.png)

![methyl (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1609735.png)

![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)